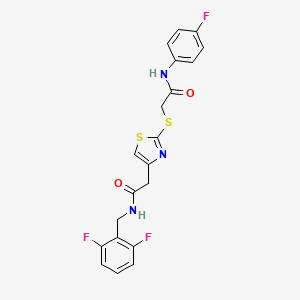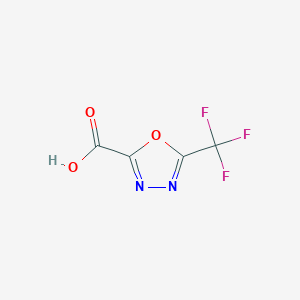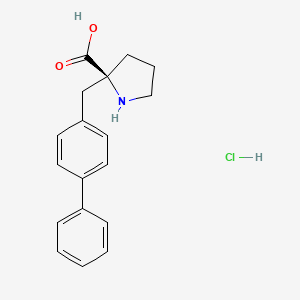
(S)-alpha-(4-biphenylmethyl)-proline-HCl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-alpha-(4-biphenylmethyl)-proline-HCl, also known as (S)-2-(4-biphenylmethyl)pyrrolidine-2-carboxylic acid hydrochloride, is a chiral compound with significant applications in various fields of scientific research. This compound is characterized by the presence of a biphenyl group attached to a proline moiety, making it a valuable building block in organic synthesis and pharmaceutical development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-alpha-(4-biphenylmethyl)-proline-HCl typically involves the following steps:
Starting Material: The synthesis begins with commercially available (S)-proline.
Biphenylmethylation: The proline is subjected to a biphenylmethylation reaction, where a biphenylmethyl group is introduced. This step often involves the use of a biphenylmethyl halide and a base to facilitate the nucleophilic substitution reaction.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving advanced techniques such as continuous flow synthesis and automated reaction monitoring to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
(S)-alpha-(4-biphenylmethyl)-proline-HCl undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be employed to modify the biphenylmethyl group or the proline moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Halogenated biphenyl derivatives and bases like sodium hydride (NaH) or potassium carbonate (K2CO3) are typical reagents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield biphenyl carboxylic acids, while substitution reactions can introduce various functional groups onto the biphenyl ring.
Scientific Research Applications
(S)-alpha-(4-biphenylmethyl)-proline-HCl has a wide range of applications in scientific research:
Chemistry: It serves as a chiral building block in asymmetric synthesis, enabling the production of enantiomerically pure compounds.
Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions due to its chiral nature.
Medicine: It is a key intermediate in the synthesis of pharmaceutical agents, particularly those targeting neurological and cardiovascular conditions.
Industry: The compound is utilized in the development of advanced materials, including polymers and catalysts.
Mechanism of Action
The mechanism of action of (S)-alpha-(4-biphenylmethyl)-proline-HCl involves its interaction with specific molecular targets, such as enzymes or receptors. The biphenyl group enhances its binding affinity and selectivity, while the proline moiety contributes to its chiral properties. These interactions can modulate various biochemical pathways, leading to the desired therapeutic or research outcomes.
Comparison with Similar Compounds
Similar Compounds
(S)-alpha-(4-biphenylmethyl)-glycine-HCl: Similar in structure but with a glycine moiety instead of proline.
(S)-alpha-(4-biphenylmethyl)-alanine-HCl: Contains an alanine moiety, offering different steric and electronic properties.
(S)-alpha-(4-biphenylmethyl)-valine-HCl: Features a valine moiety, providing unique hydrophobic interactions.
Uniqueness
(S)-alpha-(4-biphenylmethyl)-proline-HCl is unique due to its combination of the biphenyl group and the proline moiety, which imparts distinct chiral and binding properties. This makes it particularly valuable in applications requiring high enantioselectivity and specific molecular interactions.
Properties
IUPAC Name |
(2S)-2-[(4-phenylphenyl)methyl]pyrrolidine-2-carboxylic acid;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO2.ClH/c20-17(21)18(11-4-12-19-18)13-14-7-9-16(10-8-14)15-5-2-1-3-6-15;/h1-3,5-10,19H,4,11-13H2,(H,20,21);1H/t18-;/m0./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OODCDGGNLJQZLT-FERBBOLQSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)(CC2=CC=C(C=C2)C3=CC=CC=C3)C(=O)O.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@](NC1)(CC2=CC=C(C=C2)C3=CC=CC=C3)C(=O)O.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

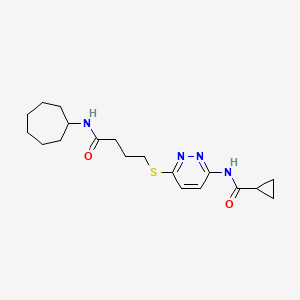
![2-(methyl(4-(trifluoromethyl)benzo[d]thiazol-2-yl)amino)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2416115.png)
![2-methyl-N-[6-methyl-2-(4-methylphenyl)-5-oxo-4-phenylpyridazin-3-yl]propanamide](/img/structure/B2416117.png)
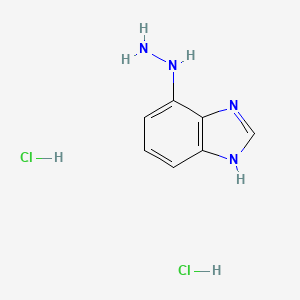
![2-(1-(2-(benzo[d]isoxazol-3-yl)acetyl)azetidin-3-yl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B2416120.png)
![3-{[(4-chlorophenyl)sulfonyl]methyl}-N-({[(2,3-dichlorobenzyl)oxy]amino}methylene)-4-nitrobenzenecarboxamide](/img/structure/B2416121.png)
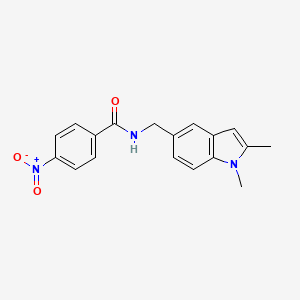


![4-(Dimethylamino)-2-[(4-methoxyphenyl)sulfanyl]nicotinonitrile](/img/structure/B2416127.png)
![2-(3,5-Dimethoxybenzamido)-5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2416129.png)
